molecular formula C11H13NO2 B8759298 1-Acetyl-4-methoxyindoline

1-Acetyl-4-methoxyindoline

Cat. No. B8759298
M. Wt: 191.23 g/mol
InChI Key: FAIUJBNBBDWUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06765014B1

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][C:11]=2[N+]([O-])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH2:22][CH2:23][NH:24]2>ClCCCl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:20](=[O:19])[CH3:21])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH:22]=[CH:23][NH:24]2.[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(C=CC(=C12)[N+](=O)[O-])OC
Step Three
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCNC2=CC=C1
Step Five
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(C)=O
Name
Type
product
Smiles
COC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
C(C)(=O)N1CCC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06765014B1

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][C:11]=2[N+]([O-])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH2:22][CH2:23][NH:24]2>ClCCCl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:20](=[O:19])[CH3:21])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH:22]=[CH:23][NH:24]2.[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(C=CC(=C12)[N+](=O)[O-])OC
Step Three
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCNC2=CC=C1
Step Five
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(C)=O
Name
Type
product
Smiles
COC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
C(C)(=O)N1CCC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06765014B1

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][C:11]=2[N+]([O-])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH2:22][CH2:23][NH:24]2>ClCCCl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:20](=[O:19])[CH3:21])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:21]=1[CH:22]=[CH:23][NH:24]2.[C:1]([N:4]1[C:12]2[C:7](=[C:8]([O:16][CH3:17])[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(C=CC(=C12)[N+](=O)[O-])OC
Step Three
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCNC2=CC=C1
Step Five
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(C)=O
Name
Type
product
Smiles
COC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
C(C)(=O)N1CCC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.